哌喹啉 N-氧化物

描述

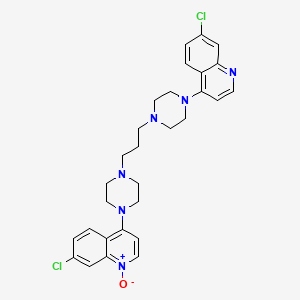

Piperaquine N-Oxide is a metabolite of Piperaquine, an antimalarial drug . It is pharmacologically active and plays a significant role in the treatment of malaria .

Synthesis Analysis

Piperaquine and its N-oxide metabolite can be metabolically interconverted via hepatic cytochrome P450 and FMO enzymes . The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4 .

Molecular Structure Analysis

The molecular formula of Piperaquine N-Oxide is C29H32Cl2N6O . It contains a total of 75 bonds, including 43 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 1 double bond, 22 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 tertiary amine(s) (aliphatic), and 2 tertiary amine(s) (aromatic) .

Chemical Reactions Analysis

The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4, and Piperaquine N-Oxide can rapidly reduce back to Piperaquine via cytochrome P450 (P450)/flavin-containing monooxygenase enzymes .

Physical And Chemical Properties Analysis

Piperaquine N-Oxide has a molecular weight of 551.5 g/mol . It has a topological polar surface area of 51.3 Ų .

科学研究应用

抗疟疾功效: 哌喹啉已被广泛用作青蒿素类联合疗法 (ACT) 的一部分,与双氢青蒿素联合使用,用于治疗疟疾。研究表明,哌喹啉对恶性疟原虫和间日疟原虫菌株均有效,且具有良好的安全性和耐受性 (Davis et al., 2005).

代谢和药代动力学: 哌喹啉的主要代谢物之一哌喹啉 N-氧化物 (M1) 已因其抗疟疾活性和药代动力学特征而受到研究。它表现出显着的抗疟疾活性和长的消除半衰期,有助于哌喹啉作为 ACT 中搭档药物的功效 (Liu et al., 2018).

耐药性发展: 使用双氢青蒿素-哌喹啉引起了人们对耐药性发展的担忧。遗传研究表明,拷贝数变异和单核苷酸多态性可能与哌喹啉耐药性相关 (Eastman et al., 2011).

儿童药效动力学: 研究还集中在疟疾儿童中哌喹啉的药代动力学和药效动力学上。研究结果表明,由于年幼儿童的哌喹啉浓度和总暴露量低于年长儿童,因此增加剂量方案可能是有益的 (Tarning et al., 2012).

药物相互作用: 哌喹啉与其他抗疟疾药物(如伯喹)相互作用的研究表明,当联合使用这些药物时,会发生显着的相互作用,可能影响它们的药代动力学特征和疗效 (Hanboonkunupakarn et al., 2014).

作用机制

Target of Action

Piperaquine N-Oxide, a metabolite of Piperaquine, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . This pathway plays a crucial role in the survival of the parasite, making it an effective target for antimalarial drugs.

Mode of Action

It is believed to function similarly to chloroquine, by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . This disruption of the detoxification process is detrimental to the parasite, leading to its death.

Biochemical Pathways

The N-oxidation of Piperaquine to Piperaquine N-Oxide (PN1) is mainly mediated by CYP3A4 , a member of the cytochrome P450 family of enzymes . PN1 can then rapidly reduce back to Piperaquine via cytochrome P450 (P450)/flavin-containing monooxygenase enzymes . This interconversion between Piperaquine and PN1 is a key aspect of the drug’s biochemical pathway.

Pharmacokinetics

Piperaquine is slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process . It is mainly metabolized into a pharmacologically active N-oxide metabolite (PN1) in humans . The hepatic clearance of Piperaquine is negligible, with the unbound hepatic clearance decreasing by 2.5% in humans .

Result of Action

The result of Piperaquine N-Oxide’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway . This leads to the death of the parasite and the effective treatment of malaria.

Action Environment

The action of Piperaquine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain inhibitors can affect the N-oxidation pathway in liver microsomes .

属性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGYMJCKLXKEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858318 | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperaquine N-Oxide | |

CAS RN |

925673-46-7 | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the antimalarial activity of Piperaquine N-Oxide compared to its parent drug, piperaquine?

A1: Research indicates that both piperaquine and its metabolites, including Piperaquine N-Oxide (M1) and piperaquine N,N-dioxide (M2), exhibit significant in vitro and in vivo activity against Plasmodium falciparum and Plasmodium yoelii []. While piperaquine demonstrates the highest potency with an IC50 of 4.5 nM against Pf3D7, Piperaquine N-Oxide exhibits comparable efficacy in terms of recrudescence and survival time in mice. Piperaquine N,N-dioxide shows relatively weaker antimalarial potency compared to the parent drug and Piperaquine N-Oxide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]](/img/no-structure.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)